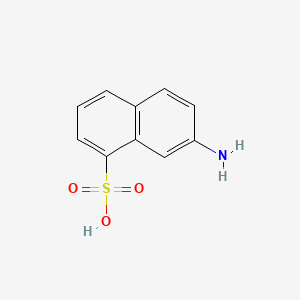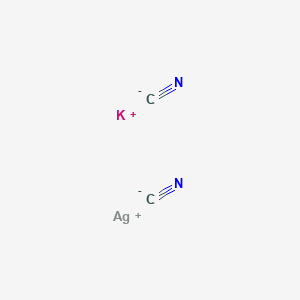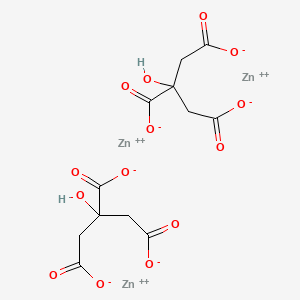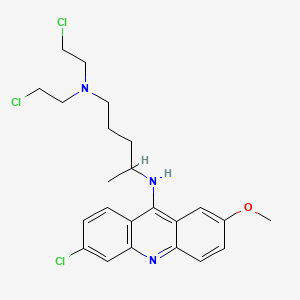
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrogen mustard analog of quinacrine used primarily as a stain in the studies of chromosomes and chromatin. Fluoresces by reaction with nucleic acids in chromosomes.
Wissenschaftliche Forschungsanwendungen
Synthesis of DNA Interacting Agents : This compound has been used in synthesizing DNA bis-intercalating agents, such as N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which are significant in studying DNA interactions (Moloney, Kelly, & Mack, 2001).
Antiparasitic Activity Research : Research has explored the use of this compound in synthesizing bis(9-amino-6-chloro-2-methoxyacridines) to test their antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, showing the significance of the linker in these compounds for antiparasitic activity (Girault et al., 2000).
Cytostatic and Schistosomicidal Activities : This compound is involved in the preparation of 9-acridinyl derivatives and their potential as cytostatic agents against melanoma cells, as well as their schistosomicidal activities (Hansen, Langvad, Frandsen, & Buchardt, 1983).
Analytical Methods in Pharmacokinetics : The compound has been a focus in developing analytical methods for quantifying similar compounds in plasma, aiding pharmacokinetic studies (Karle & Olmeda, 1988).
Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to understand molecular interactions, which is crucial for designing drugs with specific targets (Karle & Karle, 1988).
Antiviral Research : Certain derivatives of this compound have shown promising antiviral activities, offering potential for developing new antiviral agents (Lyakhov et al., 2000).
Gene Delivery Systems : Studies have explored its analogues like chloroquine in enhancing transfection in non-viral gene delivery systems, important for gene therapy (Cheng et al., 2006).
Antimalarial Research : An analogue of this compound has been evaluated for its anti-relapse activity against Plasmodium cynomolgi B, showing potential as an antimalarial agent (Dutta, Puri, Bhaduri, & Seth, 1989).
Eigenschaften
CAS-Nummer |
64046-79-3 |
|---|---|
Produktname |
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)- |
Molekularformel |
C23H30Cl5N3O |
Molekulargewicht |
541.8 g/mol |
IUPAC-Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C23H28Cl3N3O/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
JETDZFFCRPFPDH-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Kanonische SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Andere CAS-Nummern |
4213-45-0 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Synonyme |
Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



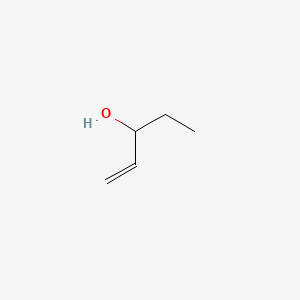
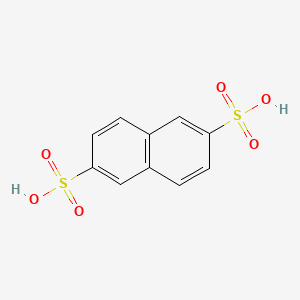
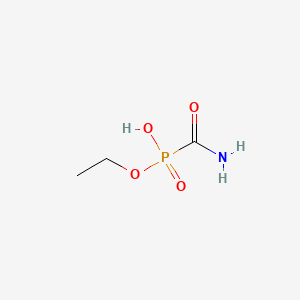
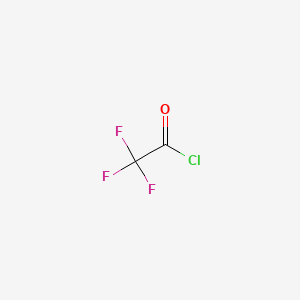
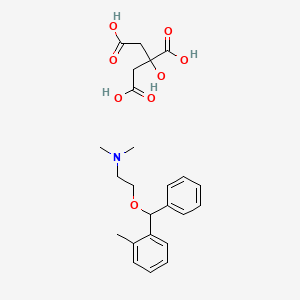
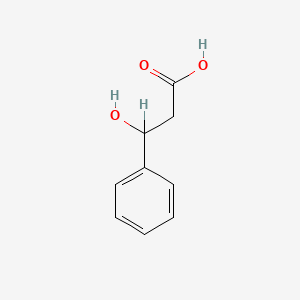
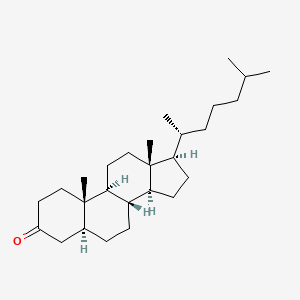
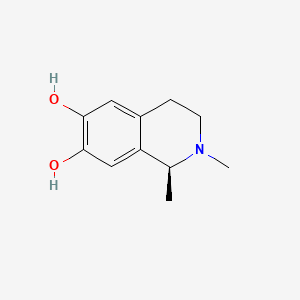
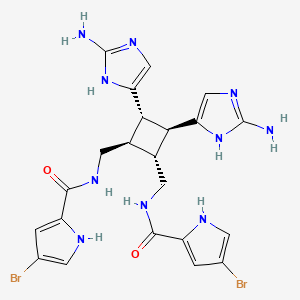
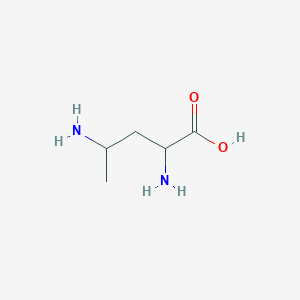
![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)
